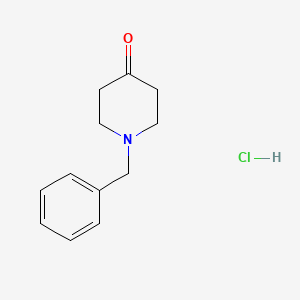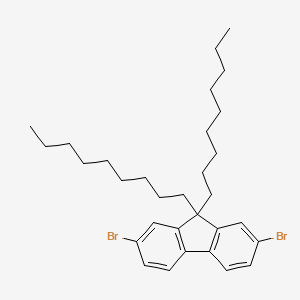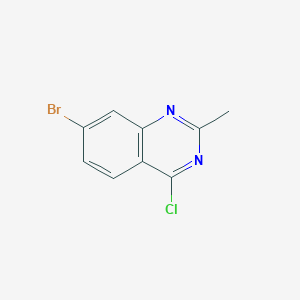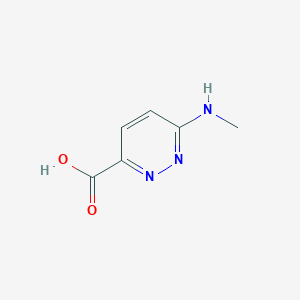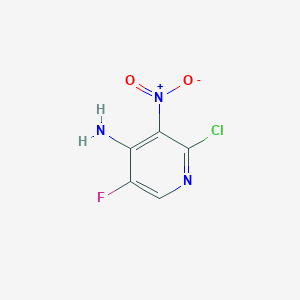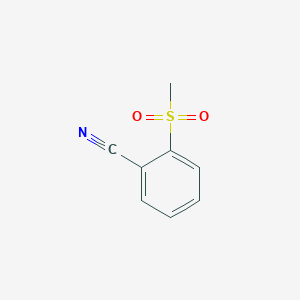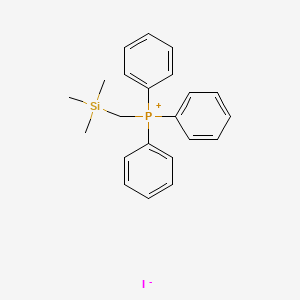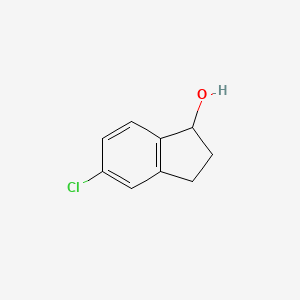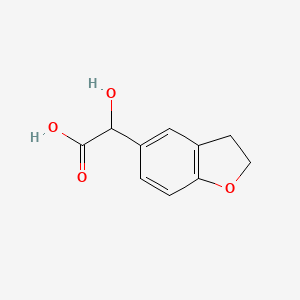
2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid
Descripción general
Descripción
2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid, also known as 2,3-DHBA, is an important organic compound in the field of biochemistry and medicinal chemistry. It is a derivative of the widely studied compound benzoic acid, and has been studied extensively for its potential applications in various scientific disciplines.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Facile synthesis techniques for dihydrobenzofuran derivatives, including analogues of 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid, have been developed to enhance their availability for further research and application. For example, Senboku et al. (2011) described a novel electrochemical method for synthesizing 2,3-dihydrobenzofuran-3-ylacetic acids, showcasing an efficient approach to obtaining these compounds (Senboku, Jun-ya Michinishi, & Hara, 2011).
Applications in Material Science
Dihydrobenzofuran derivatives have been investigated for their photophysical and electrochemical properties, indicating potential applications in material science, such as in the development of new organic semiconductors. Kawaguchi et al. (2007) synthesized ladder-type heteroacenes containing dihydrobenzofuran units, revealing their promising lower HOMO energy levels and larger band gaps, which are crucial for semiconductor applications (Kawaguchi, Nakano, & Nozaki, 2007).
Antimicrobial and Antitumor Potential
The antimicrobial and antitumor activities of dihydrobenzofuran compounds have been a focus of research, indicating their potential therapeutic applications. Ravi et al. (2012) explored the antimicrobial properties of substituted dihydrobenzofurans, finding moderate activity against both Gram-positive and Gram-negative bacteria (Ravi, Selvam, & Swaminathan, 2012). Additionally, Pieters et al. (1999) reported on dihydrobenzofuran lignans showing promising anticancer activity by inhibiting tubulin polymerization, highlighting their potential as antimitotic agents (Pieters, Van Dyck, Gao, Bai, Hamel, Vlietinck, & Lemiére, 1999).
Propiedades
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(10(12)13)7-1-2-8-6(5-7)3-4-14-8/h1-2,5,9,11H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBVGKNTIBHHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633064 | |
| Record name | (2,3-Dihydro-1-benzofuran-5-yl)(hydroxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid | |
CAS RN |
69999-15-1 | |
| Record name | (2,3-Dihydro-1-benzofuran-5-yl)(hydroxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Imidazo[4,5-c]pyridin-2-amine](/img/structure/B1592542.png)
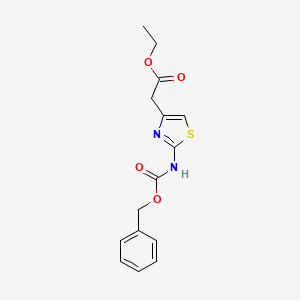
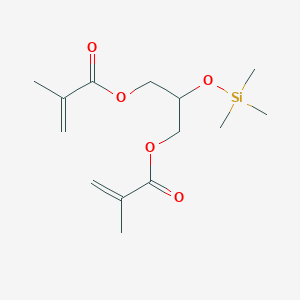
![Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-)](/img/structure/B1592545.png)
